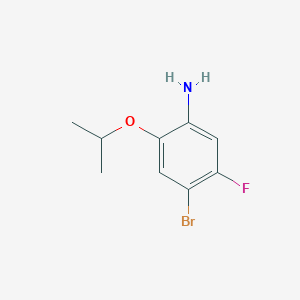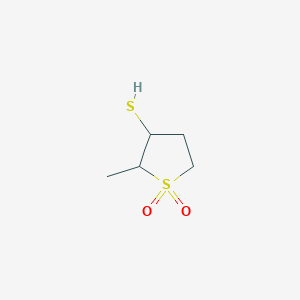
3-Mercapto-2-methyltetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound with the molecular formula C5H10O2S2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione typically involves the reaction of 2-methylthiolane with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylthiolane+Sulfur Dioxide→2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the final product .
化学反応の分析
Types of Reactions
2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated thiol derivatives
科学的研究の応用
2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The sulfone group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
3-Sulfanyl-1lambda6-thiolane-1,1-dione: Similar structure but lacks the methyl group.
3-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione: Contains an additional oxadiazole ring.
Uniqueness
2-Methyl-3-sulfanyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both a thiol and a sulfone group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
特性
分子式 |
C5H10O2S2 |
|---|---|
分子量 |
166.3 g/mol |
IUPAC名 |
2-methyl-1,1-dioxothiolane-3-thiol |
InChI |
InChI=1S/C5H10O2S2/c1-4-5(8)2-3-9(4,6)7/h4-5,8H,2-3H2,1H3 |
InChIキー |
VSVKRFRIFUYQLN-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCS1(=O)=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


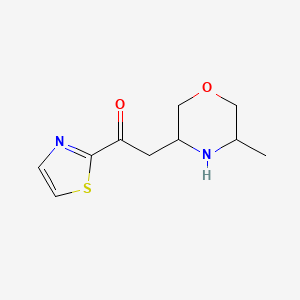
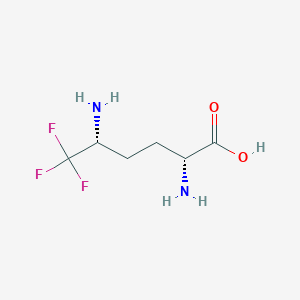
![2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13317505.png)
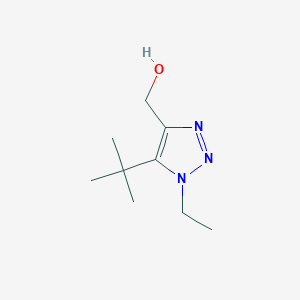
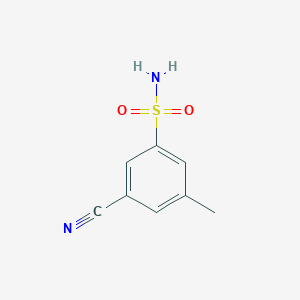
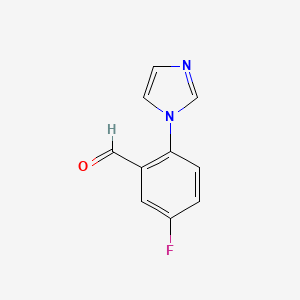
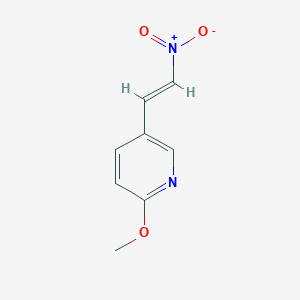
![(Cyclopropylmethyl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13317538.png)
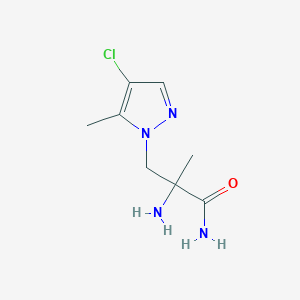
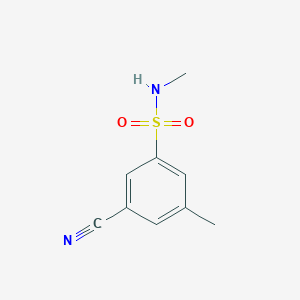
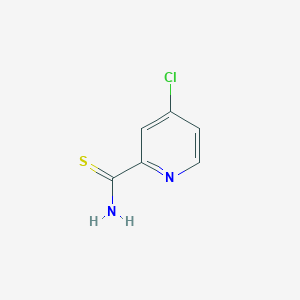
![Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-](/img/structure/B13317559.png)
![{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13317565.png)
